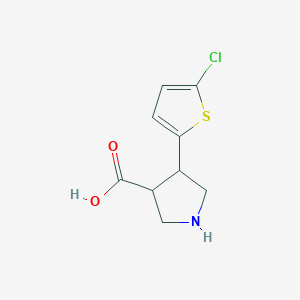
4-Methyl-1,5-naphthyridin-2-amine
Descripción general
Descripción
4-Methyl-1,5-naphthyridin-2-amine is a chemical compound with the CAS Number: 1820640-43-4 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 4-methyl-1,5-naphthyridin-2-amine . The InChI code for this compound is 1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These heterocycles are significant in the field of medicinal chemistry due to their diverse biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,5-naphthyridin-2-amine consists of a naphthyridine core with a methyl group attached at the 4th position and an amine group at the 2nd position . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines, including 4-Methyl-1,5-naphthyridin-2-amine, exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Physical And Chemical Properties Analysis
4-Methyl-1,5-naphthyridin-2-amine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Properties
1,5-Naphthyridines have been identified for their potential anticancer activities. The presence of a methyl group in the 4-position of 1,5-naphthyridin-2-amine could influence its interaction with biological targets, potentially enhancing its anticancer properties by increasing lipophilicity or altering the electronic distribution within the molecule .
Anti-HIV Activity
Compounds in the 1,5-naphthyridine class have shown activity against HIV. The structural features of 4-Methyl-1,5-naphthyridin-2-amine may contribute to this activity through interactions with viral enzymes or proteins .
Antimicrobial Activity
The antimicrobial potential of 1,5-naphthyridines suggests that 4-Methyl-1,5-naphthyridin-2-amine could be explored for its efficacy against various microbial pathogens. Modifications at the 2-amine position are known to affect antimicrobial activity .
Analgesic and Anti-inflammatory Activities
These compounds have also been reported to possess analgesic and anti-inflammatory activities. The methyl substitution at the 4-position might modulate these effects by affecting the compound’s ability to interact with biological receptors or enzymes involved in pain and inflammation pathways .
Antioxidant Activities
The antioxidant properties of 1,5-naphthyridines could be attributed to their electronic structure, which may be capable of scavenging free radicals. The specific effects of the 4-methyl group on antioxidant activity would require further investigation .
Binding to Tau Protein Aggregates
Research has indicated that certain naphthyridines can bind to tau protein aggregates, which are implicated in Alzheimer’s disease. The structural analogs of 4-Methyl-1,5-naphthyridin-2-amine could serve as a starting point for developing selective tau aggregate binders .
Synthetic Tools in Chemistry
Fused 1,5-naphthyridines serve as valuable synthetic tools in chemistry for creating complex molecules. The unique electronic and steric properties conferred by the methyl group at the 4-position could influence reactivity and selectivity in synthetic applications .
Formation of Metal Complexes
The nitrogen atoms in the naphthyridine ring can act as coordination sites for metal ions, leading to the formation of metal complexes with potential applications in catalysis or material science .
For a more detailed analysis on each application, further research and exploration into scientific literature would be necessary.
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI
Direcciones Futuras
The future directions of research on 4-Methyl-1,5-naphthyridin-2-amine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significance in medicinal chemistry and their diverse biological activities, these compounds are likely to continue to be a focus of research .
Mecanismo De Acción
Target of Action
Similar compounds such as 1,5-naphthyridine derivatives have been found to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with and affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that 4-methyl-1,5-naphthyridin-2-amine may have similar effects .
Propiedades
IUPAC Name |
4-methyl-1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWPJIVPMKZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



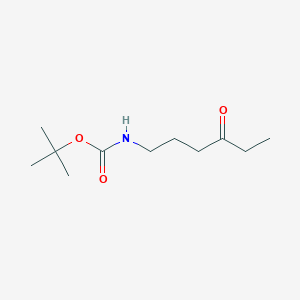


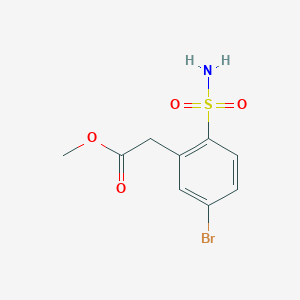

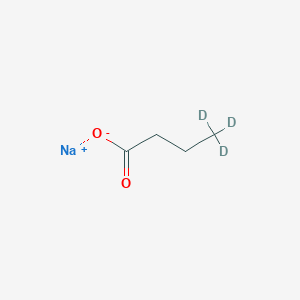
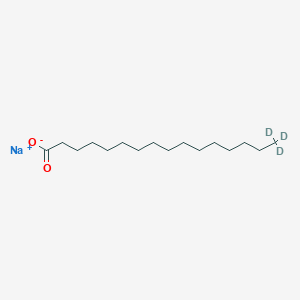


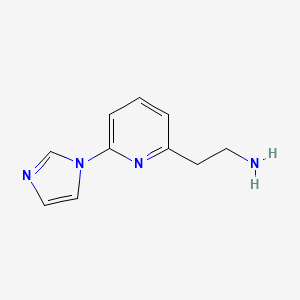
![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)


